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Compound of Interest

Compound Name: Tetrahydro-2-furoic acid, (+)-

Cat. No.: B1301991 Get Quote

Introduction

(+)-Tetrahydro-2-furoic acid is a chiral carboxylic acid with a tetrahydrofuran ring structure. It

serves as a valuable building block in the synthesis of various pharmaceutical compounds. A

thorough understanding of its spectroscopic properties is essential for its characterization,

quality control, and use in research and drug development. This document provides a

comprehensive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of (+)-Tetrahydro-2-furoic acid, including detailed experimental

protocols and data interpretation.

Molecular Structure
Chemical Formula: C₅H₈O₃

Molecular Weight: 116.12 g/mol

Structure: A five-membered tetrahydrofuran ring with a carboxylic acid group at the 2-

position.

Spectroscopic Data
The following sections present the key spectroscopic data for (+)-Tetrahydro-2-furoic acid in a

structured format.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift
(ppm)

Multiplicity Integration Assignment

11.1 s 1H -COOH

4.53 t 1H H-2

4.04 m 1H H-5 (one of)

3.95 m 1H H-5 (one of)

2.32 m 2H H-3

1.97 m 2H H-4

Table 1: ¹H NMR chemical shifts and assignments for (+)-Tetrahydro-2-furoic acid in CDCl₃.[1]

¹³C NMR (Carbon NMR) Data

Solvent: Not specified in the available data, but typically CDCl₃ or D₂O.
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Chemical Shift (ppm) Assignment

178.9 C=O

76.8 C-2

69.1 C-5

29.8 C-3

25.4 C-4

Table 2: ¹³C NMR chemical shifts for (+)-Tetrahydro-2-furoic acid.[2] Note that predicted spectra

are also available.[3]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of (+)-Tetrahydro-2-furoic acid exhibits characteristic absorptions for the carboxylic

acid group and the C-O bond of the tetrahydrofuran ring.

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (from hydrogen-

bonded dimer)

~1710 Strong C=O stretch (carbonyl)

1320-1210 Medium C-O stretch

1440-1395 & 950-910 Medium O-H bend

Table 3: Characteristic IR absorption bands for (+)-Tetrahydro-2-furoic acid.[4][5] The

broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[5][6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For (+)-Tetrahydro-2-furoic acid, the molecular ion peak and key fragments are

observed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_16874-33-2_13CNMR.htm
https://go.drugbank.com/drugs/DB03051
https://webbook.nist.gov/cgi/cbook.cgi?ID=C16874332&Mask=80
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/21%3A_Carboxylic_Acids/21.03%3A_Spectroscopy_of_Carboxylic_Acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: Electron Impact (EI)

m/z Relative Intensity (%) Assignment

116 - [M]⁺ (Molecular Ion)

71 100.0 [M - COOH]⁺

43 63.6 [C₃H₇]⁺ or [CH₃CO]⁺

41 43.2 [C₃H₅]⁺

27 20.8 [C₂H₃]⁺

Table 4: Key mass spectral data for Tetrahydro-2-furoic acid.[8]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation
Sample Weighing: Accurately weigh 5-20 mg of (+)-Tetrahydro-2-furoic acid for ¹H NMR, and

20-50 mg for ¹³C NMR.[9]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble,

such as Chloroform-d (CDCl₃).[9][10]

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a

clean, dry vial.[9] Gentle vortexing or sonication can aid dissolution.

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure

the liquid height is between 4.0 and 5.0 cm.[9]

Internal Standard: If required for precise chemical shift referencing, an internal standard such

as tetramethylsilane (TMS) can be added.[11][12]

Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a

lint-free tissue dampened with ethanol or isopropanol.[13]
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IR Spectroscopy Sample Preparation (Neat Liquid)
Sample Application: As (+)-Tetrahydro-2-furoic acid is a liquid at room temperature, a

spectrum can be obtained "neat" (without a solvent).[4]

Salt Plates: Place a small drop of the liquid sample between two clean, dry salt plates (e.g.,

NaCl or KBr).

Assembly: Gently press the plates together to form a thin capillary film of the sample.

Analysis: Place the assembled plates in the spectrometer's sample holder and acquire the

spectrum.

Mass Spectrometry (LC-MS) Protocol
For a more detailed analysis, particularly in complex mixtures, Liquid Chromatography-Mass

Spectrometry (LC-MS) is often employed.

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,

acidified deionized water) at a concentration of 0.2–0.3 mg/mL. Dilute this stock solution

(e.g., 1:100) with the initial mobile phase composition.[14]

Chromatographic Separation:

Column: A reverse-phase C18 column is commonly used for the separation of organic

acids.[15]

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an

organic phase (e.g., acetonitrile with 0.1% formic acid) is typically used.[15]

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for

carboxylic acids, detecting the [M-H]⁻ ion.[14]

Analysis: The mass spectrometer can be operated in full scan mode to detect all ions

within a certain mass range or in selected ion monitoring (SIM) or multiple reaction

monitoring (MRM) mode for targeted quantification.[16]
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Logical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (+)-Tetrahydro-2-furoic acid.
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A generalized workflow for the spectroscopic analysis of (+)-Tetrahydro-2-furoic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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